Bidwillol A

Description

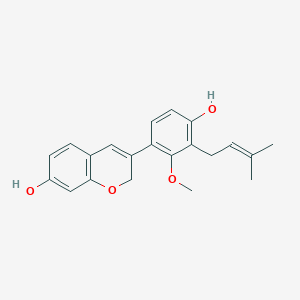

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-13(2)4-7-18-19(23)9-8-17(21(18)24-3)15-10-14-5-6-16(22)11-20(14)25-12-15/h4-6,8-11,22-23H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCNITCGKSLSCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1OC)C2=CC3=C(C=C(C=C3)O)OC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Bidwillol A?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bidwillol A is a naturally occurring prenylated isoflavone, a class of organic compounds known for their diverse biological activities. First identified within the roots of Erythrina orientalis, this molecule holds potential for further investigation in various scientific and medicinal fields. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and a generalized experimental framework for the isolation and characterization of this compound. While specific quantitative data from the primary literature is pending full review, this document serves as a comprehensive resource for researchers interested in this compound.

Chemical Structure and Properties

This compound possesses a core isoflavone skeleton substituted with a methoxy group and a prenyl (3-methylbut-2-enyl) group. The IUPAC name for this compound is 3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-2H-chromen-7-ol.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₂O₄ | PubChem |

| Molecular Weight | 338.4 g/mol | PubChem |

| IUPAC Name | 3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-2H-chromen-7-ol | PubChem |

| CAS Number | 161099-42-9 | PubChem |

| Appearance | [Placeholder: e.g., Amorphous powder, Crystalline solid] | [Primary Literature] |

| Melting Point | [Placeholder: e.g., 150-152 °C] | [Primary Literature] |

| Solubility | [Placeholder: e.g., Soluble in methanol, chloroform; Insoluble in water] | [Primary Literature] |

Note: Placeholder values are to be replaced with data from the primary literature.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following tables summarize the expected spectroscopic data based on its chemical structure.

Table 2: ¹H-NMR Spectroscopic Data for this compound (Placeholder)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| [e.g., 7.85] | [e.g., d] | [e.g., 8.5] | [e.g., H-5] |

| [e.g., 6.90-7.00] | [e.g., m] | [e.g., Aromatic Protons] | |

| [e.g., 5.20] | [e.g., t] | [e.g., 7.0] | [e.g., Prenyl Olefinic Proton] |

| [e.g., 3.85] | [e.g., s] | [e.g., OCH₃] | |

| [e.g., 3.30] | [e.g., d] | [e.g., 7.0] | [e.g., Prenyl CH₂] |

| [e.g., 1.75] | [e.g., s] | [e.g., Prenyl CH₃] | |

| [e.g., 1.65] | [e.g., s] | [e.g., Prenyl CH₃] |

Solvent: [e.g., CDCl₃]. Note: This is a representative table. Actual chemical shifts and assignments are found in the primary literature.

Table 3: ¹³C-NMR Spectroscopic Data for this compound (Placeholder)

| Chemical Shift (δ) ppm | Carbon Assignment |

| [e.g., 160.0] | [e.g., C-7] |

| [e.g., 158.0] | [e.g., C-8a] |

| [e.g., 155.0] | [e.g., C-4'] |

| [e.g., 132.0] | [e.g., C-3' of Prenyl] |

| [e.g., 125.0] | [e.g., C-1'] |

| [e.g., 122.0] | [e.g., C-2' of Prenyl] |

| [e.g., 115.0 - 100.0] | [e.g., Aromatic CH] |

| [e.g., 65.0] | [e.g., C-2] |

| [e.g., 55.0] | [e.g., OCH₃] |

| [e.g., 25.0] | [e.g., Prenyl CH₃] |

| [e.g., 22.0] | [e.g., Prenyl CH₂] |

| [e.g., 18.0] | [e.g., Prenyl CH₃] |

Solvent: [e.g., CDCl₃]. Note: This is a representative table. Actual chemical shifts and assignments are found in the primary literature.

Table 4: Other Spectroscopic Data for this compound (Placeholder)

| Spectroscopic Method | Key Observations |

| Mass Spectrometry (MS) | [e.g., [M]⁺ at m/z 338.1518, consistent with C₂₁H₂₂O₄] |

| Infrared (IR) Spectroscopy | [e.g., ν_max (cm⁻¹): 3400 (OH), 1620 (C=C), 1580 (aromatic), 1150 (C-O)] |

| Ultraviolet (UV) Spectroscopy | [e.g., λ_max (nm): 260, 310] |

Note: This is a representative table. Actual data are found in the primary literature.

Experimental Protocols

The isolation and structural elucidation of this compound from its natural source, Erythrina orientalis, involves a series of standard phytochemical procedures.

Isolation of this compound

-

Plant Material Collection and Preparation: The roots of Erythrina orientalis are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol. This compound is typically found in the less polar to medium-polarity fractions.

-

Chromatographic Separation: The crude extract is fractionated using column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Purification: Fractions containing this compound are further purified by repeated column chromatography, preparative Thin Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The structure of the isolated compound is determined using a combination of the following spectroscopic methods:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.

-

2D-NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecular framework.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound.

References

Isolating Bidwillol A: A Technical Guide for Natural Product Researchers

For Immediate Release

This technical guide provides an in-depth overview of the isolation of Bidwillol A, a naturally occurring isoflavonoid, from plant sources. Tailored for researchers, scientists, and professionals in drug development, this document outlines the common methodologies for extraction and purification, presents quantitative data in a structured format, and includes detailed experimental protocols and workflow visualizations.

This compound, with the chemical formula C₂₁H₂₂O₄, has been identified in several species of the Erythrina genus. This guide synthesizes established phytochemical techniques for the isolation of analogous isoflavonoids from these plant sources to provide a representative protocol for obtaining this compound.

Plant Sources

This compound has been reported in the following plant species:

-

Erythrina burttii

-

Erythrina herbacea

-

Erythrina variegata

The stem bark and roots of these plants are typically the primary sources for the isolation of isoflavonoids, including this compound.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data associated with the isolation of isoflavonoids from Erythrina species. These values are representative and may require optimization for the specific isolation of this compound.

Table 1: Extraction Parameters

| Parameter | Value | Plant Part | Reference Method |

| Extraction Solvent | Methanol or Acetone | Dried, powdered stem bark or roots | General phytochemical extraction of Erythrina species |

| Solvent-to-Sample Ratio | 10:1 (v/w) | - | General phytochemical extraction of Erythrina species |

| Extraction Time | 48-72 hours | - | Maceration technique |

| Extraction Temperature | Room Temperature | - | Maceration technique |

Table 2: Solvent Partitioning Yields (Hypothetical)

| Solvent Fraction | Volume (L) | Dry Weight (g) | % of Crude Extract |

| n-Hexane | 2 | 15 | 5% |

| Chloroform | 2 | 45 | 15% |

| Ethyl Acetate | 2 | 90 | 30% |

| n-Butanol | 2 | 60 | 20% |

| Aqueous Residue | - | 90 | 30% |

Table 3: Column Chromatography Parameters

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 mesh) |

| Column Dimensions | 5 cm diameter x 60 cm length |

| Mobile Phase Gradient | Stepwise gradient of n-hexane, chloroform, and methanol |

| Fraction Volume | 20 mL |

| TLC Monitoring | UV visualization (254 nm and 366 nm) and staining reagent (e.g., vanillin-sulfuric acid) |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the isolation of this compound.

Preparation of Plant Material

The stem bark or roots of the selected Erythrina species are collected and thoroughly washed to remove any adhering soil and foreign matter. The plant material is then air-dried in the shade for several weeks or in a hot air oven at a controlled temperature (40-50 °C) until a constant weight is achieved. The dried material is ground into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material (approximately 1 kg) is subjected to cold maceration with methanol or acetone (10 L) at room temperature for 48-72 hours with occasional stirring. The mixture is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.

Solvent Partitioning (Fractionation)

The crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

-

n-Hexane Fractionation: The aqueous suspension is first extracted with n-hexane (3 x 2 L) to remove non-polar compounds like fats and waxes. The n-hexane fractions are combined and concentrated.

-

Chloroform Fractionation: The remaining aqueous layer is then extracted with chloroform (3 x 2 L) to isolate compounds of intermediate polarity. The chloroform fractions are combined and concentrated.

-

Ethyl Acetate Fractionation: Subsequently, the aqueous layer is extracted with ethyl acetate (3 x 2 L), which typically enriches isoflavonoids. The ethyl acetate fractions are combined and concentrated.

-

n-Butanol Fractionation: Finally, the remaining aqueous layer is extracted with n-butanol (3 x 2 L) to isolate more polar compounds. The n-butanol fractions are combined and concentrated.

The ethyl acetate fraction is often the most promising for the isolation of isoflavonoids like this compound and is carried forward for further purification.

Chromatographic Purification

The dried ethyl acetate fraction is subjected to column chromatography for the separation of individual compounds.

-

Column Packing: A glass column is packed with silica gel slurried in n-hexane.

-

Sample Loading: The ethyl acetate extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a stepwise gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding chloroform and then methanol.

-

Fraction Collection and Analysis: Fractions of a defined volume (e.g., 20 mL) are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

Isolation of this compound: The fractions containing the compound of interest (identified by comparison with a standard or by spectroscopic analysis) are further purified by repeated column chromatography or preparative TLC to yield pure this compound.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Unveiling Bidwillol A: A Technical Guide to its Natural Occurrence and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bidwillol A, a prenylated isoflavonoid with the chemical structure 3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-2H-chromen-7-ol, has been identified as a constituent of several plant species within the genus Erythrina. Contrary to what its name might suggest, current scientific literature does not support its presence in Araucaria bidwillii. This technical guide provides a comprehensive overview of the natural occurrence and distribution of this compound, based on available phytochemical studies. It details the experimental protocols for its isolation and characterization, presents quantitative data where available, and illustrates the logical workflow for its extraction and purification. This document serves as a critical resource for researchers investigating the therapeutic potential and natural sourcing of this compound.

Natural Occurrence and Distribution

Initial associations of this compound with the Bunya Pine (Araucaria bidwillii) are not substantiated by current phytochemical literature. Instead, robust evidence points to its presence in various species of the genus Erythrina, a group of flowering plants in the pea family, Fabaceae.

Table 1: Natural Occurrence of this compound in Erythrina Species

| Plant Species | Plant Part | Reference |

| Erythrina burttii | Data not specified | [1] |

| Erythrina herbacea | Data not specified | [1] |

| Erythrina variegata | Data not specified | [1] |

Further research is required to identify the specific plant parts (e.g., root bark, stem bark, leaves) that contain this compound and to quantify its concentration in these tissues.

Experimental Protocols

The isolation and characterization of this compound involve standard phytochemical techniques. The following is a generalized workflow based on protocols for isolating isoflavonoids from Erythrina species. It is crucial to consult the primary literature for specific details once the original isolation paper for this compound is identified.

General Extraction and Isolation Workflow

A logical workflow for the extraction and isolation of this compound from plant material is outlined below.

Caption: General workflow for the isolation of this compound.

Detailed Methodologies

Detailed experimental protocols, including solvent systems, column specifications, and spectroscopic data for this compound, are pending the identification of the primary research article describing its isolation. The following are representative procedures for the isolation of related isoflavonoids from Erythrina species.

2.2.1. Plant Material Collection and Preparation The plant material (e.g., root bark) is collected, washed, air-dried, and then ground into a fine powder.

2.2.2. Extraction The powdered plant material is typically extracted with a solvent such as methanol or dichloromethane at room temperature for an extended period or through continuous extraction using a Soxhlet apparatus. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.3. Fractionation The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, ethyl acetate, n-butanol, and water. The isoflavonoids, including presumably this compound, are expected to concentrate in the ethyl acetate fraction.

2.2.4. Chromatographic Purification The bioactive fraction (e.g., ethyl acetate fraction) is then subjected to one or more rounds of column chromatography.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol.

-

Sephadex LH-20 Column Chromatography: This is often used for further purification, with methanol being a common eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, such as a methanol-water or acetonitrile-water gradient.

2.2.5. Structure Elucidation The structure of the isolated compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions, which are characteristic of the chromophore.

Signaling Pathways and Logical Relationships

As the specific biological activities and signaling pathways of this compound are not yet extensively documented, a diagram illustrating a hypothetical workflow for investigating its potential anti-inflammatory properties is presented below. This is based on the known activities of other isoflavonoids from Erythrina species.

Caption: Hypothetical workflow for investigating anti-inflammatory activity.

Conclusion

This compound is a naturally occurring isoflavonoid found in several species of the genus Erythrina. While its name is a historical misnomer, its presence in a genus known for a rich diversity of bioactive compounds makes it a molecule of interest for further pharmacological investigation. This guide provides a foundational understanding of its natural sources and the methodologies for its study. The lack of detailed quantitative data and specific isolation protocols in the currently available literature highlights a significant gap and an opportunity for future research in the phytochemistry and pharmacology of this compound.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Bidwillol A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bidwillol A, a prenylated isoflavonoid with potential pharmacological applications, presents a fascinating case study in plant secondary metabolism. While its precise biosynthetic pathway has not been empirically elucidated, a comprehensive analysis of related isoflavonoid biosynthesis allows for the construction of a putative and chemically sound pathway. This technical guide provides an in-depth exploration of the proposed biosynthetic route to this compound, detailing the precursor molecules, enzymatic transformations, and regulatory considerations. This document is intended to serve as a foundational resource for researchers seeking to unravel the complete biosynthesis of this intriguing natural product and harness its potential for drug development.

Introduction

Isoflavonoids are a class of phenolic compounds predominantly found in leguminous plants, where they play crucial roles in plant defense and symbiotic nitrogen fixation. Their structural similarity to mammalian estrogens has also made them a subject of intense research for their potential health benefits in humans. This compound, identified as 3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-2H-chromen-7-ol, is a structurally unique member of this family, characterized by a prenyl group and a methoxy group on the B-ring. Understanding its biosynthesis is key to unlocking its biotechnological production and exploring its therapeutic potential.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, a central route in the synthesis of a vast array of plant secondary metabolites. The pathway can be conceptually divided into three major stages:

-

Formation of the Isoflavonoid Core: Synthesis of the basic C6-C3-C6 isoflavonoid skeleton.

-

B-Ring Modification I: O-Methylation: The specific methylation of a hydroxyl group on the B-ring.

-

B-Ring Modification II: C-Prenylation: The attachment of a dimethylallyl pyrophosphate (DMAPP) moiety to the B-ring.

Stage 1: Formation of the Isoflavonoid Core

The initial steps of the pathway are well-established and common to the biosynthesis of most flavonoids and isoflavonoids.

-

Step 1: Phenylalanine to 4-Coumaroyl-CoA: The pathway begins with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the sequential action of three enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its thioester, 4-coumaroyl-CoA.

-

-

Step 2: Formation of the Flavanone Intermediate: 4-coumaroyl-CoA serves as a key branch-point intermediate.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to the flavanone (2S)-naringenin.

-

-

Step 3: Aryl Migration and Dehydration to form Daidzein: This is the committed step in isoflavonoid biosynthesis.

-

Isoflavone Synthase (IFS): A cytochrome P450 enzyme that catalyzes an aryl migration of the B-ring from C2 to C3 of the flavanone, forming the unstable intermediate 2-hydroxyisoflavanone.

-

2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the elimination of water from 2-hydroxyisoflavanone to form the stable isoflavone, daidzein (7,4'-dihydroxyisoflavone).

-

The following diagram illustrates the formation of the isoflavonoid core.

Stage 2 & 3: B-Ring Modifications - A Putative Sequence

The precise order of the subsequent methylation and prenylation steps is currently unknown. However, based on the substrate specificities of known enzymes, a plausible sequence can be proposed. It is hypothesized that hydroxylation and methylation precede prenylation.

-

Step 4: B-Ring Hydroxylation: To achieve the substitution pattern of this compound, an additional hydroxyl group is required on the B-ring at the 2'-position. This is likely catalyzed by a cytochrome P450 monooxygenase, an isoflavone 2'-hydroxylase (I2'H) . This would convert daidzein to 2',4',7-trihydroxyisoflavone.

-

Step 5: Regiospecific O-Methylation: The 2'-hydroxyl group is then methylated. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . This enzyme would exhibit high regiospecificity for the 2'-hydroxyl group, converting 2',4',7-trihydroxyisoflavone into 2'-methoxy-4',7-dihydroxyisoflavone (a close analog of the this compound core).

-

Step 6: Regiospecific C-Prenylation: The final modification is the attachment of a prenyl group to the 3'-position of the B-ring. This is catalyzed by a prenyltransferase (PT) , which utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. This C-prenylation of 2'-methoxy-4',7-dihydroxyisoflavone would yield this compound.

The following diagram illustrates the proposed B-ring modifications.

Quantitative Data

Currently, there is no specific quantitative data available for the biosynthesis of this compound. However, data from studies on related isoflavonoid biosynthetic enzymes can provide a general framework for expected enzyme kinetics.

| Enzyme Class | Typical Substrate(s) | Typical Km (µM) | Typical kcat (s-1) | Source |

| Isoflavone Synthase (IFS) | (2S)-Naringenin, Liquiritigenin | 1 - 10 | 0.1 - 1 | [General knowledge from isoflavonoid literature] |

| O-Methyltransferase (OMT) | Isoflavones, Flavonoids | 10 - 100 | 0.01 - 0.5 | [General knowledge from isoflavonoid literature] |

| Prenyltransferase (PT) | Isoflavones, Flavonoids, DMAPP | 5 - 50 | 0.001 - 0.1 | [General knowledge from isoflavonoid literature] |

Table 1. Representative kinetic data for enzyme classes involved in isoflavonoid biosynthesis. Note: These are generalized values and can vary significantly depending on the specific enzyme, plant species, and reaction conditions.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound would require a combination of biochemical and molecular biology techniques. The following are generalized protocols for key experiments.

Protocol 1: Heterologous Expression and in vitro Enzyme Assays

This protocol is designed to functionally characterize the candidate genes encoding the biosynthetic enzymes.

Workflow Diagram:

Physical and chemical properties of Bidwillol A.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bidwillol A is a naturally occurring pterocarpan, a class of isoflavonoids, that has been isolated from several plant species of the Erythrina genus. While not as extensively studied as other common flavonoids, its unique chemical structure warrants investigation for potential biological activities. This technical guide provides a consolidated overview of the known physical and chemical properties of this compound, alongside available experimental details.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. The data is compiled from computational predictions and limited experimental findings.

| Property | Value | Source |

| Chemical Structure | 3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-2H-chromen-7-ol | |

| Molecular Formula | C₂₁H₂₂O₄ | [1] |

| Molecular Weight | 338.4 g/mol | [1] |

| IUPAC Name | 3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-2H-chromen-7-ol | [1] |

| CAS Number | 161099-42-9 | [1] |

| Boiling Point | 543.0 ± 50.0 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| XLogP3 | 4.6 | [1] |

| Polar Surface Area | 58.9 Ų | [1] |

| Natural Sources | Erythrina burttii, Erythrina herbacea, Erythrina variegata | [1] |

Spectroscopic Data

Acquiring the raw or processed data would likely require accessing the original research articles citing this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the isolation, synthesis, or specific analysis of this compound are not extensively documented in readily accessible literature. Researchers interested in working with this compound would likely need to adapt general protocols for the isolation of isoflavonoids from Erythrina species.

General Isolation Workflow for Isoflavonoids from Erythrina Species:

References

Unveiling the Spectroscopic Signature of Bidwillol A: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Bidwillol A, a prenylated isoflavonoid isolated from plants of the Erythrina genus. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering a detailed repository of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through a combination of modern spectroscopic techniques. The data presented herein is compiled from the primary literature reporting its isolation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in ppm |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. The high-resolution mass spectrometry (HRMS) data for this compound confirms its molecular formula.

Table 4: Mass Spectrometry (MS) Data for this compound

| Ion | m/z | Formula |

| Data not available in search results |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail the methodologies typically employed for the isolation and spectroscopic analysis of natural products like this compound.

Isolation of this compound

This compound is a naturally occurring compound found in various species of the Erythrina genus. The general workflow for its isolation from plant material is depicted below.

In-depth Technical Guide: 1H and 13C NMR Spectral Assignments for Bidwillol A

Audience: Researchers, scientists, and drug development professionals.

Following a comprehensive search for "Bidwillol A," it has been determined that there is no publicly available scientific literature, including 1H and 13C NMR spectral data, for a compound with this name. The lack of information prevents the creation of an in-depth technical guide as requested.

It is possible that "this compound" may be a novel or very recently isolated compound for which data has not yet been published. Alternatively, there may be a typographical error in the compound's name.

To proceed with the generation of a detailed technical guide on the 1H and 13C NMR spectral assignments for the compound of interest, the following information is required:

-

Correct Name and Chemical Structure: Please verify the spelling of the compound. If the name is correct, kindly provide the chemical structure of this compound. The structure is essential for assigning the NMR signals to the corresponding protons and carbons.

-

Raw or Published NMR Data: Access to the 1H and 13C NMR spectra (or the tabulated peak lists) is necessary to perform the spectral analysis and create the data tables.

-

Experimental Details: Information regarding the solvent used for NMR analysis (e.g., CDCl3, DMSO-d6), the spectrometer frequency (e.g., 400 MHz, 600 MHz), and the temperature at which the data were acquired is crucial for an accurate and complete report.

Once this information is provided, a comprehensive technical guide will be developed, including the following sections:

-

Tabulated 1H NMR Data: A table summarizing the proton NMR data, including chemical shifts (δ) in ppm, signal multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hertz, and integration values.

-

Tabulated 13C NMR Data: A table presenting the carbon NMR data, detailing the chemical shifts (δ) in ppm and the type of carbon (e.g., CH3, CH2, CH, C).

-

Detailed Experimental Protocols: A thorough description of the methodologies used for acquiring the NMR data.

-

Logical Relationship Diagram: A Graphviz diagram illustrating the workflow for the structural elucidation of this compound, from data acquisition to final assignment, can be generated. An example of such a diagram is provided below in the DOT language.

We look forward to receiving the necessary information to fulfill your request.

Preliminary Biological Screening of Bidwillol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bidwillol A, a natural flavonoid compound, has been isolated from plant species of the Erythrina genus, notably Erythrina arborescens. As part of the broader class of flavonoids, this compound is of interest for its potential therapeutic properties. This technical guide provides a consolidated overview of the preliminary biological screening of this compound, presenting available quantitative data, detailed experimental methodologies for relevant assays, and a proposed mechanism of action. This document is intended to serve as a foundational resource for researchers investigating the pharmacological potential of this natural product.

Biological Activity of this compound

Preliminary biological evaluations of this compound have focused on its antimicrobial properties. Specifically, its activity against antibiotic-resistant bacteria has been documented.

Data Presentation

The following table summarizes the quantitative data available for the biological activity of this compound.

| Biological Activity | Assay Type | Target Organism | Measured Value (MIC) |

| Antibacterial | Minimum Inhibitory Concentration (MIC) | Methicillin-resistant Staphylococcus aureus (MRSA) (13 strains) | 6.25 – 12.5 mg/L[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments relevant to the preliminary biological screening of this compound. While the precise protocols used in the cited study for this compound's antibacterial activity are not available, the following represents a standard and widely accepted method for such an evaluation. General protocols for assessing potential anti-inflammatory and cytotoxic activities are also provided to guide further research.

Antibacterial Screening: Broth Microdilution Method for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

1. Preparation of Materials:

-

Test Compound: this compound stock solution of known concentration.

-

Bacterial Culture: An overnight culture of the test organism (e.g., Methicillin-resistant Staphylococcus aureus) grown in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Culture Medium: Sterile Mueller-Hinton Broth (MHB).

-

Equipment: 96-well microtiter plates, multichannel pipette, incubator, spectrophotometer (plate reader).

2. Inoculum Preparation:

-

Aseptically transfer a small aliquot of the overnight bacterial culture to fresh MHB.

-

Incubate the culture at 37°C until it reaches the logarithmic phase of growth, typically confirmed by measuring the optical density (OD) at 600 nm to achieve a standardized cell density (e.g., corresponding to approximately 1 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in MHB to the final required concentration for the assay (typically 5 x 10^5 CFU/mL).

3. Assay Procedure:

-

Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.

-

Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.

-

Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

4. Incubation and Reading:

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

After incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. The MIC can also be determined spectrophotometrically by reading the absorbance at 600 nm.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol describes a common in vitro assay to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Treatment and Stimulation:

-

Prepare various concentrations of this compound in DMEM.

-

Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve this compound).

-

After a pre-incubation period (e.g., 1 hour), stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. A set of unstimulated cells should be included as a negative control.

3. Measurement of Nitric Oxide:

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.

-

Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[2][3]

1. Cell Seeding:

-

Seed cells (e.g., a relevant cancer cell line or a normal cell line) in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.

2. Compound Treatment:

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

3. MTT Addition and Incubation:

-

After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

4. Solubilization of Formazan:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

5. Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Proposed Mechanism of Action

For flavonoids and isoflavonoids, a commonly proposed mechanism for their antibacterial activity is the disruption of the bacterial cytoplasmic membrane.[4] This can lead to the leakage of essential intracellular components and ultimately cell death. However, other mechanisms such as the inhibition of nucleic acid synthesis and energy metabolism have also been suggested for this class of compounds. Further research is required to elucidate the specific mechanism of action of this compound.

Visualizations

Experimental Workflow for Antibacterial Screening

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

General Signaling Pathway Inhibition by Anti-inflammatory Agents

References

- 1. Review on antibacterial flavonoids from genus Erythrina: Structure-activity relationship and mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

In Silico Prediction of Bidwillol A Bioactivity: A Technical Guide

Abstract: The identification and validation of bioactive compounds are critical stages in the drug discovery pipeline. In silico methods provide a rapid and cost-effective approach to predict the bioactivity of novel compounds, thereby prioritizing candidates for further experimental testing. This guide presents a comprehensive, hypothetical workflow for the in silico prediction of the bioactivity of Bidwillol A, a natural product with an uncharacterized pharmacological profile. We hypothesize that this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology. This document details the step-by-step computational protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. All quantitative data are summarized, and key processes are visualized using signaling pathway and workflow diagrams to provide a clear and in-depth understanding of the in silico evaluation process for researchers, scientists, and drug development professionals.

Introduction

This compound is a natural product whose biological activities have not been extensively characterized. Its complex structure suggests potential interactions with various biological macromolecules. Computational, or in silico, approaches offer a powerful toolkit to hypothesize and evaluate potential bioactivities before undertaking expensive and time-consuming experimental assays.[1] These methods range from predicting protein-ligand interactions to evaluating the pharmacokinetic properties of a molecule.[2][3]

This technical guide outlines a hypothetical in silico investigation into the bioactivity of this compound as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Dysregulation of the EGFR signaling pathway is a hallmark of several cancers, making it a well-established therapeutic target.[4][5] The workflow described herein serves as a template for the initial bioactivity screening of novel natural products.

Hypothetical Quantitative Data Summary

The following table summarizes the hypothetical quantitative data generated from the in silico prediction of this compound's bioactivity against the EGFR kinase domain. These values are representative of what would be obtained in a typical computational chemistry study.

| Parameter | Predicted Value | Method/Software Used | Interpretation |

| Molecular Docking | |||

| Binding Affinity | -9.2 kcal/mol | AutoDock Vina | Strong predicted binding affinity to the EGFR kinase active site. |

| Interacting Residues | Met793, Leu718, Val726, Ala743 | PyMOL, LigPlot+ | Forms key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. |

| Molecular Dynamics | |||

| RMSD of Ligand | 1.5 Å | GROMACS | The ligand remains stably bound in the active site over the simulation time. |

| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | g_mmpbsa | Favorable binding free energy, indicating a stable complex. |

| ADMET Prediction | |||

| Human Intestinal Absorption | High | SwissADME | Likely to be well-absorbed from the gastrointestinal tract. |

| BBB Permeability | No | SwissADME | Unlikely to cross the blood-brain barrier. |

| CYP2D6 Inhibition | Inhibitor | pkCSM | Potential for drug-drug interactions. |

| hERG Inhibition | Non-inhibitor | Pred-hERG | Low risk of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | ProTox-II | Low likelihood of being a mutagen. |

Experimental Protocols

Ligand and Protein Preparation

3.1.1. Ligand Preparation

-

Obtain Ligand Structure: The 2D structure of this compound was obtained from the PubChem database (CID: 10042759). The structure was saved in SDF format.

-

3D Structure Generation: The 2D SDF file was imported into Avogadro software. The geometry was optimized using the MMFF94 force field.

-

Charge and Energy Minimization: The optimized 3D structure was then imported into AutoDock Tools (ADT). Gasteiger charges were computed, and non-polar hydrogens were merged. The final structure was saved in PDBQT format for docking.

3.1.2. Protein Preparation

-

Obtain Protein Structure: The 3D crystal structure of the human EGFR kinase domain in complex with a known inhibitor was downloaded from the Protein Data Bank (PDB ID: 4JPS).

-

Preparation and Cleaning: The protein structure was loaded into PyMOL. All water molecules and co-crystallized ligands were removed.

-

Protonation and Repair: The cleaned PDB file was imported into ADT. Polar hydrogens were added, and Kollman charges were assigned. The prepared protein structure was saved in PDBQT format.

Molecular Docking

-

Grid Box Generation: A grid box was defined around the ATP-binding site of the EGFR kinase domain using ADT. The grid box dimensions were set to 25Å x 25Å x 25Å, centered on the co-crystallized inhibitor's position to encompass the entire active site.

-

Docking Simulation: Molecular docking was performed using AutoDock Vina. The prepared this compound PDBQT file was used as the ligand, and the prepared EGFR PDBQT file was used as the receptor. The exhaustiveness was set to 8.

-

Analysis of Results: The docking results were analyzed based on the binding affinity scores and the predicted binding poses. The pose with the lowest binding energy was selected for further analysis. Interactions between this compound and the EGFR active site residues were visualized using PyMOL and LigPlot+.

Molecular Dynamics (MD) Simulation

-

System Preparation: The best-docked complex of this compound and EGFR was used as the starting structure for the MD simulation. The complex was solvated in a cubic box of TIP3P water molecules with a 10Å buffer. Sodium and chloride ions were added to neutralize the system and mimic physiological salt concentration (0.15 M).

-

Simulation Protocol: MD simulations were performed using GROMACS with the CHARMM36 force field. The system underwent energy minimization, followed by a 100 ps NVT (constant number of particles, volume, and temperature) equilibration and a 100 ps NPT (constant number of particles, pressure, and temperature) equilibration.

-

Production Run: A 100 ns production MD run was performed. Trajectories were saved every 10 ps for analysis.

-

Analysis: The stability of the complex was assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand. Binding free energy was calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method.

ADMET Prediction

The ADMET properties of this compound were predicted using a combination of freely available web servers to ensure a consensus prediction.[1][3]

-

SMILES Input: The canonical SMILES string for this compound (COC1=C(C=CC(=C1O)C(C)=CCC)C2=CC3=C(OC2)C=C(O)C=C3) was obtained from PubChem.

-

Prediction Servers: The SMILES string was submitted to the following servers:

-

SwissADME: For physicochemical properties, pharmacokinetics (including human intestinal absorption and BBB permeability), and drug-likeness.

-

pkCSM: For prediction of metabolism (CYP450 inhibition) and toxicity.

-

ProTox-II: For prediction of various toxicity endpoints, including mutagenicity.

-

-

Data Aggregation: The results from all servers were collected and summarized in the quantitative data table.

Visualizations

Hypothetical Signaling Pathway

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

In Silico Experimental Workflow

Caption: Workflow for the in silico bioactivity prediction of this compound.

Logical Relationships of In Silico Methods

References

- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 4. ClinPGx [clinpgx.org]

- 5. This compound | C21H22O4 | CID 10042759 - PubChem [pubchem.ncbi.nlm.nih.gov]

Bidwillol A and its Isoflavonoid Relatives: A Technical Guide to Bioactive Compounds from Erythrina Species

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This technical guide explores the current understanding of Bidwillol A and its relationship to the broader class of isoflavonoids, with a particular focus on the bioactive compounds isolated from Erythrina species. While specific research on this compound is limited, this document provides a comprehensive overview of related, well-characterized flavonoids from its botanical sources, offering valuable insights into their chemical properties, biological activities, and potential therapeutic applications. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction to this compound and Erythrina Flavonoids

This compound is a flavonoid that has been identified as a constituent of several species of the genus Erythrina, including Erythrina burttii, Erythrina herbacea, and Erythrina variegata. The Erythrina genus is a rich source of a diverse array of secondary metabolites, particularly flavonoids and alkaloids. Among the flavonoids, isoflavonoids are a prominent subclass, many of which are prenylated, a structural modification known to enhance biological activity.

While this compound itself has not been the subject of extensive pharmacological investigation, the phytochemical analysis of Erythrina species has led to the isolation and characterization of numerous related flavonoids with significant biological activities. This guide will focus on these better-studied compounds to provide a representative understanding of the therapeutic potential of this class of natural products.

Chemical Structures and Physicochemical Properties

The foundational structure of isoflavonoids consists of a 3-phenylchroman-4-one backbone. Variations in hydroxylation, methoxylation, and prenylation patterns contribute to the vast diversity of these compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₂O₄ |

| Molecular Weight | 338.4 g/mol |

| IUPAC Name | 3-(4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl)-2H-chromen-7-ol |

| PubChem CID | 10042759 |

Biological Activities of Erythrina Flavonoids

Flavonoids isolated from Erythrina species have demonstrated a wide range of biological activities, including antimicrobial, antiplasmodial, and antioxidant effects. The prenyl groups attached to the flavonoid core are often crucial for these activities.

Table 2: Quantitative Biological Activity Data for Selected Flavonoids from Erythrina burttii

| Compound | Biological Activity | Assay | Target Organism/Cell Line | IC₅₀ / EC₅₀ (µM) |

| Burttinol-A | Antiplasmodial | In vitro | Plasmodium falciparum (D6, chloroquine-sensitive) | < 10[1][2] |

| Antiplasmodial | In vitro | Plasmodium falciparum (W2, chloroquine-resistant) | < 10[1][2] | |

| Radical Scavenging | DPPH Assay | - | ca. 10[1][2] | |

| Burttinol-C | Antiplasmodial | In vitro | Plasmodium falciparum (D6, chloroquine-sensitive) | < 10[1][2] |

| Antiplasmodial | In vitro | Plasmodium falciparum (W2, chloroquine-resistant) | < 10[1][2] | |

| Radical Scavenging | DPPH Assay | - | ca. 10[1][2] | |

| Burttinol-D | Antiplasmodial | In vitro | Plasmodium falciparum (D6, chloroquine-sensitive) | < 10[1][2] |

| Antiplasmodial | In vitro | Plasmodium falciparum (W2, chloroquine-resistant) | < 10[1][2] | |

| Radical Scavenging | DPPH Assay | - | ca. 10[1][2] | |

| 7-O-Methylluteone | Antimicrobial | - | Gram-positive bacteria, Fungi | - |

Note: Specific IC₅₀ values for 7-O-Methylluteone were not available in the reviewed literature, but it was identified as an active antimicrobial principle.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related flavonoids.

Isolation and Characterization of Flavonoids from Erythrina Species

Objective: To isolate and elucidate the structure of flavonoids from plant material.

Methodology:

-

Extraction:

-

Air-dried and powdered plant material (e.g., root bark of E. burttii) is extracted with a suitable solvent, such as acetone or methanol, at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions showing similar TLC profiles are combined and further purified using techniques such as preparative TLC or Sephadex LH-20 column chromatography.

-

-

Structure Elucidation:

-

The structures of the isolated pure compounds are determined using spectroscopic methods, including:

-

UV-Vis Spectroscopy: To determine the absorption maxima, which provides information about the flavonoid skeleton and substitution pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR, along with 2D-NMR techniques (COSY, HMQC, HMBC), are used to establish the complete chemical structure and stereochemistry.

-

-

In Vitro Antiplasmodial Activity Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a compound against Plasmodium falciparum.

Methodology:

-

Parasite Culture:

-

Chloroquine-sensitive (e.g., D6) and chloroquine-resistant (e.g., W2) strains of P. falciparum are maintained in continuous culture in human erythrocytes.

-

-

Assay Procedure:

-

The assay is performed in 96-well microtiter plates.

-

Serial dilutions of the test compounds are added to the wells containing the parasite culture.

-

The plates are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Parasite growth is determined by measuring the activity of parasite lactate dehydrogenase (pLDH) or by using a fluorescent DNA-intercalating dye like SYBR Green I.

-

-

Data Analysis:

-

The IC₅₀ value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by plotting the percentage of inhibition against the log of the compound concentration.

-

Signaling Pathways and Logical Relationships

The precise signaling pathways modulated by this compound are currently unknown. However, isoflavonoids, in general, are known to interact with various cellular targets. The following diagrams illustrate the general biosynthesis pathway of isoflavonoids and a hypothetical workflow for the discovery of bioactive compounds like this compound.

Caption: Generalized isoflavonoid biosynthesis pathway.

Caption: Workflow for bioassay-guided isolation of natural products.

Conclusion and Future Directions

This compound represents a potentially bioactive isoflavonoid from the Erythrina genus. While direct pharmacological data for this compound is not yet available, the significant biological activities of co-occurring flavonoids, such as the burttinols, underscore the therapeutic potential of this chemical class. Future research should prioritize the targeted isolation of this compound in sufficient quantities to enable comprehensive biological evaluation. Elucidating its specific molecular targets and signaling pathways will be crucial for understanding its mechanism of action and for the potential development of novel therapeutic agents. The experimental protocols and comparative data presented in this guide provide a solid framework for initiating such investigations.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bidwillol A is a prenylated isoflavonoid, a class of secondary metabolites found in various plant species, notably within the genus Erythrina.[1] Prenylated flavonoids are of significant interest to the scientific community due to their diverse and potent biological activities, which are often enhanced by the presence of the lipophilic prenyl group, facilitating interaction with cellular membranes and protein targets.[2] This technical guide provides a comprehensive review of the available literature on this compound and its related compounds, with a focus on their chemical properties, synthesis, biological activities, and mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Chemical Structure and Properties of this compound

This compound is characterized by its isoflavonoid core, a type of flavonoid in which the B-ring is attached to the C3 position of the C-ring, rather than the C2 position as in flavonoids. The key feature of this compound is the presence of a prenyl group (a C5 isoprene unit) attached to the flavonoid skeleton.

Chemical Name: 3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-2H-chromen-7-ol

Molecular Formula: C₂₁H₂₂O₄

Molecular Weight: 354.4 g/mol

Biological Activities and Quantitative Data

While extensive research on a wide array of flavonoids from the Erythrina genus has demonstrated significant antibacterial, anti-inflammatory, and cytotoxic activities, specific data for this compound is limited.[1][3] The most prominent and quantitatively described biological activity of this compound in the current literature is its cytotoxicity against various cancer cell lines.

One of the key studies investigating the bioactivity of compounds isolated from Erythrina sigmoidea evaluated the cytotoxic effects of this compound against a panel of drug-sensitive and multidrug-resistant (MDR) cancer cell lines.[4] The half-maximal inhibitory concentrations (IC50) from this study are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CCRF-CEM | Leukemia | > 40 | [4] |

| CEM/ADR5000 | Leukemia (MDR) | > 40 | [4] |

| MDA-MB-231-pcDNA | Breast Cancer | > 40 | [4] |

| MDA-MB-231-BCRP | Breast Cancer (MDR) | > 40 | [4] |

| HCT116 (p53+/+) | Colon Cancer | > 40 | [4] |

| HCT116 (p53-/-) | Colon Cancer | > 40 | [4] |

| U87MG | Glioblastoma | > 40 | [4] |

| U87MG.ΔEGFR | Glioblastoma (MDR) | > 40 | [4] |

| HepG2 | Liver Cancer | > 40 | [4] |

As reported by Kuete et al. (2014), this compound exhibited selective activity and its IC50 values against the tested cancer cell lines were all above 40 µM, indicating weak to no cytotoxic activity in this particular study.[4] It is important to note that other related prenylated isoflavonoids from the same plant, such as 6α-hydroxyphaseollidin, showed potent antiproliferative activity with IC50 values below 10 µM against all tested cell lines in the same study.[4] This highlights the significant influence of small structural modifications on the biological activity of these compounds.

Experimental Protocols

To ensure the reproducibility and further investigation of the biological activities of this compound and related compounds, detailed experimental methodologies are crucial. The following sections outline the typical protocols used for evaluating the cytotoxic, antibacterial, and anti-inflammatory activities of these compounds, based on methodologies reported in the literature for flavonoids isolated from Erythrina species.

Cytotoxicity Assays

Resazurin Reduction Assay: This assay is commonly used to assess cell viability and cytotoxicity.[4]

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or the test compound. A negative control (vehicle, e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

Resazurin Addition: After incubation, a solution of resazurin (alamarBlue) is added to each well, and the plates are incubated for a further 2-4 hours.

-

Measurement: The fluorescence or absorbance is measured using a microplate reader. The reduction of resazurin to the fluorescent resorufin by viable cells is proportional to the number of living cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antibacterial Assays

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

-

Bacterial Strains: The test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) are cultured in appropriate broth media overnight.

-

Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: A serial dilution of this compound or the test compound is prepared in a 96-well microplate.

-

Inoculation: The standardized bacterial suspension is added to each well containing the test compound.

-

Controls: A positive control (bacteria with no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Anti-inflammatory Assays

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages:

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of action for this compound have not been extensively elucidated. However, based on studies of related prenylated isoflavonoids, several potential signaling pathways can be inferred. Many cytotoxic flavonoids exert their effects through the induction of apoptosis.

A proposed general mechanism for apoptosis induction by cytotoxic isoflavonoids from Erythrina species involves the activation of intrinsic and extrinsic apoptotic pathways.[4] This can be initiated by the generation of reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential (MMP). The disruption of the MMP can trigger the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspase enzymes (e.g., caspase-9, caspase-3, and caspase-7), ultimately leading to programmed cell death. Some compounds may also activate the extrinsic pathway through the activation of caspase-8.[4]

Caption: Proposed apoptotic pathway for cytotoxic isoflavonoids.

Synthesis of this compound and Related Compounds

The total synthesis of this compound has not been specifically reported in the literature. However, general synthetic strategies for prenylated isoflavonoids have been developed and can be adapted for the synthesis of this compound. A common approach involves the Suzuki cross-coupling reaction.

The general workflow for the synthesis of a prenylated isoflavone core structure is outlined below. This typically involves the synthesis of a functionalized chromone and a boronic acid derivative, which are then coupled.

Caption: General workflow for the synthesis of prenylated isoflavonoids.

Conclusion and Future Directions

This compound, a prenylated isoflavonoid from the genus Erythrina, represents a class of natural products with potential therapeutic applications. While current research indicates that this compound itself may have weak cytotoxic activity against the tested cancer cell lines, the potent bioactivities of closely related compounds underscore the importance of this structural scaffold in drug discovery.

Future research should focus on several key areas:

-

Isolation and Bioactivity Screening: A more comprehensive screening of this compound against a wider range of biological targets, including various bacterial and fungal strains, inflammatory pathways, and a broader panel of cancer cell lines, is warranted.

-

Mechanism of Action Studies: In-depth studies are needed to elucidate the specific molecular targets and signaling pathways modulated by this compound and its more active analogues.

-

Synthetic Chemistry: The development of an efficient total synthesis for this compound would enable the production of larger quantities for further biological evaluation and the generation of a library of analogues for structure-activity relationship (SAR) studies.

-

In Vivo Studies: Promising in vitro findings for related compounds should be translated into in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The exploration of this compound and the rich diversity of related prenylated isoflavonoids from Erythrina species holds significant promise for the discovery of novel therapeutic agents.

References

- 1. Antimicrobial flavonoids from the stem bark of Erythrina burttii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial flavonoids from the stem bark of Erythrina burttii [erepository.uonbi.ac.ke]

- 3. Erythrina variegata Linn: A review on morphology, phytochemistry, and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic flavonoids and isoflavonoids from Erythrina sigmoidea towards multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

No Mechanistic Action Data Currently Available for Bidwillol A

Despite the identification of Bidwillol A as a distinct chemical entity, a comprehensive review of current scientific literature reveals a significant gap in the understanding of its biological activity and mechanism of action. At present, there is no publicly available research detailing the specific cellular or molecular targets of this compound, nor are there published studies quantifying its effects or outlining the experimental protocols used to assess its bioactivity.

This compound is a flavonoid derivative with the chemical formula C₂₁H₂₂O₄. Its structure has been elucidated and is registered in chemical databases such as PubChem. This compound is understood to be a phytochemical, likely originating from plant species within the Cycas genus, which are known to produce a diverse array of secondary metabolites.

While research into the chemical constituents of Cycas species, such as Cycas circinalis and Cycas revoluta, has identified numerous flavonoids and biflavonoids with potential biological activities, specific studies focusing on this compound are conspicuously absent from the current body of scientific literature. This lack of dedicated research means that no data is available to construct a summary of its quantitative effects, detail experimental methodologies, or visualize its potential signaling pathways.

Therefore, the creation of an in-depth technical guide or whitepaper on the mechanism of action of this compound is not feasible at this time due to the absence of foundational research.

Potential Avenues for Future Research

The structural class of this compound suggests that it may possess biological activities similar to other flavonoids, which are known to exhibit a wide range of effects, including antioxidant, anti-inflammatory, and anti-cancer properties. Future research into this compound could explore these potential activities through a variety of in vitro and in vivo studies.

Key areas for initial investigation would include:

-

Cytotoxicity screening: Assessing the effect of this compound on the viability of various cell lines to identify any potential anti-proliferative or cytotoxic effects.

-

Enzyme inhibition assays: Evaluating the ability of this compound to inhibit key enzymes involved in disease processes, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases for anti-inflammatory potential, or kinases involved in cancer signaling pathways.

-

Receptor binding assays: Determining if this compound interacts with specific cellular receptors to elicit a biological response.

-

Gene expression analysis: Investigating how this compound may alter the expression of genes involved in critical cellular processes.

As no specific signaling pathways have been identified for this compound, a hypothetical workflow for initial investigation is presented below.

Until such foundational research is conducted and published, the scientific community's understanding of this compound's role in pharmacology and drug development will remain speculative. Researchers interested in novel phytochemicals and their therapeutic potential may find this compound to be a promising candidate for future investigation.

Methodological & Application

Application Notes and Protocols: A Proposed Total Synthesis Methodology for Bidwillol A

For Researchers, Scientists, and Drug Development Professionals

Abstract: Bidwillol A, a naturally occurring isoflavonoid found in plants of the Erythrina genus, possesses a chemical structure that suggests potential biological activity. To date, a specific total synthesis of this compound has not been reported in the scientific literature. This document outlines a proposed synthetic methodology based on established synthetic routes for structurally related prenylated isoflavonoids. The proposed strategy involves a convergent synthesis commencing with the preparation of two key aromatic precursors, followed by a Claisen-Schmidt condensation to form a chalcone intermediate, which then undergoes an oxidative rearrangement to construct the core isoflavone scaffold. The final step involves a regioselective prenylation to yield this compound. Detailed hypothetical protocols for each key transformation are provided, along with a summary of expected yields based on analogous reactions reported in the literature.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound suggests that the isoflavone core can be constructed from a chalcone intermediate. This chalcone, in turn, can be synthesized from two commercially available or readily accessible aromatic precursors: a substituted acetophenone and a substituted benzaldehyde.

Proposed Synthetic Pathway

The proposed forward synthesis for this compound is depicted in the following workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Note: The following protocols are hypothetical and based on general procedures for similar transformations. Optimization of reaction conditions would be necessary.

Step 1: Synthesis of the Chalcone Intermediate via Claisen-Schmidt Condensation

This step involves the base-catalyzed condensation of 2,4-dihydroxyacetophenone with 4-hydroxy-2-methoxybenzaldehyde.

Materials:

-

2,4-Dihydroxyacetophenone (1.0 eq)

-

4-Hydroxy-2-methoxybenzaldehyde (1.0 eq)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Distilled water

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve 2,4-dihydroxyacetophenone and 4-hydroxy-2-methoxybenzaldehyde in ethanol in a round-bottom flask.

-

Prepare a solution of KOH in water and add it dropwise to the stirred ethanolic solution of the precursors at room temperature.

-

Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

-

The precipitated solid, the chalcone intermediate, is collected by vacuum filtration.

-

Wash the solid with cold water and recrystallize from ethanol to obtain the purified product.

Step 2: Oxidative Rearrangement to the Isoflavone Core

The synthesized chalcone is converted to the isoflavone scaffold through an oxidative rearrangement. Several reagents can be employed for this transformation, with thallium(III) nitrate (TTN) being a common choice.

Materials:

-

Chalcone intermediate (1.0 eq)

-

Thallium(III) nitrate trihydrate (TTN)

-

Methanol (anhydrous)

-

Dilute nitric acid

Procedure:

-

Dissolve the chalcone intermediate in anhydrous methanol in a round-bottom flask.

-

Add a solution of thallium(III) nitrate in methanol to the flask.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, quench by adding dilute nitric acid.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the des-prenyl this compound.

Step 3: Regioselective Prenylation

The final step is the introduction of the prenyl group at the C3 position of the A-ring of the isoflavone intermediate.

Materials:

-

Des-prenyl this compound (1.0 eq)

-

Prenyl bromide (1.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of des-prenyl this compound in anhydrous DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).

-

Add prenyl bromide dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and stir for 12-24 hours, monitoring by TLC.

-